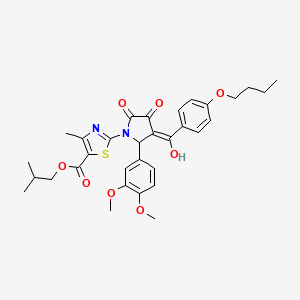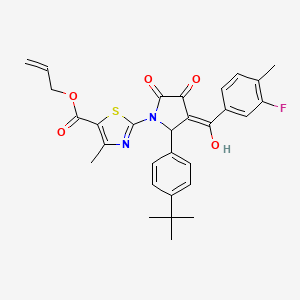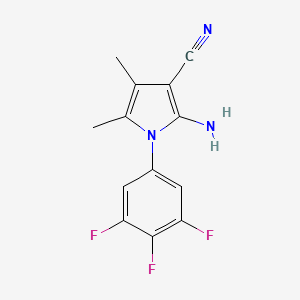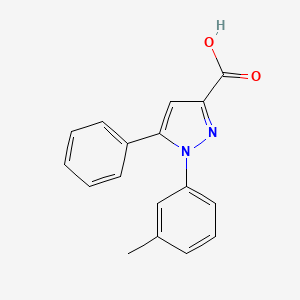![molecular formula C9H12N2O2 B12873597 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Azabicyclo[221]heptan-3-yloxy)isoxazole is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique bicyclic structure, which includes an azabicycloheptane ring fused with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole typically involves the reaction of azabicycloheptane derivatives with isoxazole precursors. One common method includes the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for epoxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar azabicycloheptane core but lack the isoxazole ring.
Uniqueness
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole is unique due to its combination of the azabicycloheptane and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(1-azabicyclo[2.2.1]heptan-3-yloxy)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-5-7(1)8(6-11)13-9-2-4-12-10-9/h2,4,7-8H,1,3,5-6H2 |
Clave InChI |
AAXACBSNLMJFEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1C(C2)OC3=NOC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)


![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)


![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)

![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

